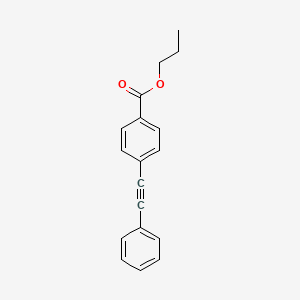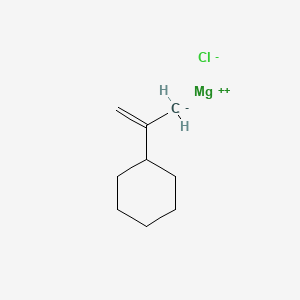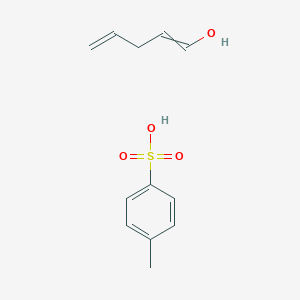
4-Methylbenzenesulfonic acid;penta-1,4-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylbenzenesulfonic acid;penta-1,4-dien-1-ol is a compound that combines the properties of 4-methylbenzenesulfonic acid and penta-1,4-dien-1-ol The former is a sulfonic acid derivative of toluene, while the latter is an alcohol with a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfuric acid or oleum. The reaction is carried out under controlled conditions to ensure the formation of the para-substituted product. Penta-1,4-dien-1-ol can be synthesized through the addition of enals to phosphine oxides, followed by a regiochemically controlled allylic alcohol transposition and a Horner–Wittig reaction .
Industrial Production Methods
Industrial production methods for 4-methylbenzenesulfonic acid involve large-scale sulfonation processes using continuous reactors to maintain consistent product quality. Penta-1,4-dien-1-ol production may involve similar large-scale organic synthesis techniques, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylbenzenesulfonic acid;penta-1,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in penta-1,4-dien-1-ol can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonic acid group can be reduced to a sulfonate or even further to a sulfide under specific conditions.
Substitution: The aromatic ring in 4-methylbenzenesulfonic acid can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include sulfonates, sulfides, aldehydes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Methylbenzenesulfonic acid;penta-1,4-dien-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.
Biology: Investigated for its potential biological activity, including antibacterial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which 4-methylbenzenesulfonic acid;penta-1,4-dien-1-ol exerts its effects involves interactions with molecular targets and pathways. For instance, its antibacterial action may involve disrupting bacterial cell walls or interfering with essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and the compound’s structure .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the methyl group, affecting its reactivity and applications.
Toluene-4-sulfonic acid: Another similar compound with slightly different properties due to the position of the sulfonic acid group.
Penta-2,4-dien-1-ol: Similar to penta-1,4-dien-1-ol but with different double bond positions, affecting its chemical behavior.
Propiedades
Número CAS |
143602-79-3 |
|---|---|
Fórmula molecular |
C12H16O4S |
Peso molecular |
256.32 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;penta-1,4-dien-1-ol |
InChI |
InChI=1S/C7H8O3S.C5H8O/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3-4-5-6/h2-5H,1H3,(H,8,9,10);2,4-6H,1,3H2 |
Clave InChI |
LDSVVBVEXKHEQD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCC=CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


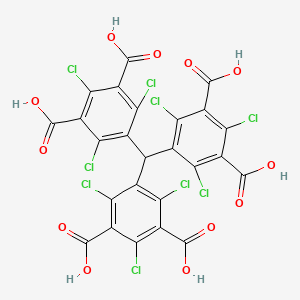
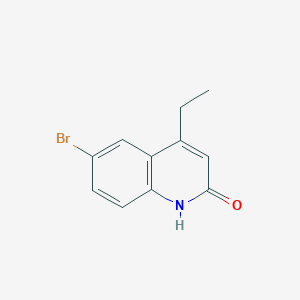
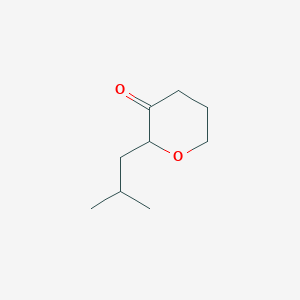

![1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12543368.png)
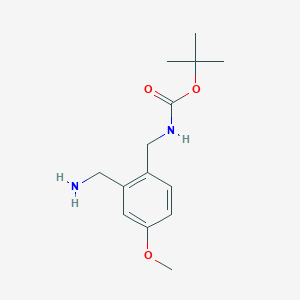
![1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]urea](/img/structure/B12543371.png)
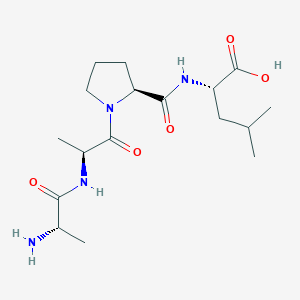
![2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]-](/img/structure/B12543379.png)
![N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide](/img/structure/B12543382.png)
![Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12543384.png)
![2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B12543385.png)
